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Compound of Interest

Compound Name: jingzhaotoxin-III

Cat. No.: B612406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Jingzhaotoxin-III (JzTx-III) and its interaction

with neurotoxin receptor site 4 on the human cardiac voltage-gated sodium channel, Nav1.5.

JzTx-III, a peptide toxin isolated from the venom of the Chinese tarantula Chilobrachys

jingzhao, is a selective modulator of Nav1.5 and serves as a critical tool for studying the

channel's structure and function.[1][2][3] Its mechanism involves binding to the S3-S4 linker of

the channel's second domain (DII), a region known as receptor site 4.[2][4][5] This interaction

traps the DII voltage sensor, thereby inhibiting channel activation.[2]

Performance Comparison: JzTx-III vs. Other Site 4
Ligands
JzTx-III is characterized as a selective inhibitor of Nav1.5 activation.[1] Its binding properties

distinguish it from other toxins that target site 4. The primary functional effect is a potent

inhibition of the sodium current with a depolarizing shift in the voltage-dependence of

activation.[1] Unlike some scorpion β-toxins that also target site 4, JzTx-III does not induce a

resurgent sodium current but rather modifies the channel's gating properties.[6]

The table below summarizes the quantitative effects of JzTx-III on Nav1.5 and compares it with

another well-characterized site 4 spider toxin, Huwentoxin-IV, which also traps the DII voltage

sensor.[7]
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Parameter
Jingzhaotoxin-
III (on Nav1.5)

Huwentoxin-IV
(on Nav1.7)

Toxin Class Primary Effect

Target Channel Nav1.5 (Cardiac)
Nav1.7

(Neuronal)

Spider Toxin

(Tarantula)

Spider Toxin

(Tarantula)

Binding Site

Receptor Site 4

(DII S3-S4 linker)

[2][4][5]

Receptor Site 4

(DII S3-S4 linker)

[7]

- -

IC₅₀ ~350 nM[2][4]
Varies by

channel subtype
- -

Mechanism

Traps DII voltage

sensor in closed

state[2]

Traps DII voltage

sensor in closed

state[7]

- -

Effect on

Activation

Inhibits

activation, +13

mV shift[1]

Inhibits activation - -

Effect on

Deactivation

Accelerates

deactivation

kinetics[1]

Not specified - -

Selectivity

Selective for

Nav1.5 over

Nav1.2, 1.4, 1.6,

1.7[4]

Preferentially

inhibits neuronal

sodium

channels[7]

- -

Note: Data for Huwentoxin-IV is presented for Nav1.7 as it is a primary target and highlights the

mechanistic conservation of site 4 toxins across different Nav channel subtypes.

Experimental Confirmation Workflow
The binding and functional effects of JzTx-III on Nav1.5 are typically confirmed through a

combination of site-directed mutagenesis and electrophysiological recording. The logical flow of

this process is outlined below.
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Workflow for verifying toxin-channel interaction.

Mechanism of Action at Receptor Site 4
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JzTx-III acts as a gating modifier by physically interacting with the voltage-sensing domain of

DII. The toxin's hydrophobic surface is thought to facilitate its partitioning into the cell

membrane, positioning it to bind to the S3-S4 linker. This binding sterically hinders the outward

movement of the S4 helix, which is the primary voltage sensor, effectively trapping it in its

resting or closed state. This prevents the channel from activating in response to membrane

depolarization.
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JzTx-III mechanism of action on Nav1.5.
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Detailed Experimental Protocols
Site-Directed Mutagenesis of Nav1.5
This protocol is used to identify the specific amino acid residues on the Nav1.5 channel that are

critical for JzTx-III binding. By mutating candidate residues (e.g., in the DII S3-S4 linker) to

alanine, researchers can observe a loss of toxin sensitivity, thereby mapping the binding site.

Template: Human SCN5A (Nav1.5) cDNA in a mammalian expression vector (e.g.,

pcDNA3.1).

Primer Design: Design complementary forward and reverse primers incorporating the

desired mutation (e.g., E862A). Primers should have a melting temperature (Tm) of ~78°C

and be 25-45 bases in length, with the mutation centered.

PCR Amplification: Use a high-fidelity DNA polymerase (e.g., Q5 Hot Start) for PCR-based

mutagenesis.[8][9]

Cycling Conditions (Example):

Initial Denaturation: 98°C for 30s.

25 Cycles:

Denaturation: 98°C for 10s.

Annealing: 60-72°C for 30s (optimized for primers).

Extension: 72°C for 3-4 min (depending on plasmid size).

Final Extension: 72°C for 2 min.

Template Removal & Ligation: Treat the PCR product with a Kinase-Ligase-DpnI (KLD)

enzyme mix.[9] DpnI digests the original methylated template DNA, while the kinase and

ligase act to circularize the newly synthesized, mutated plasmid.

Transformation: Transform the circularized plasmid into high-efficiency competent E. coli

cells for amplification.
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Verification: Isolate plasmid DNA from multiple colonies and confirm the presence of the

mutation and the absence of off-target mutations via Sanger sequencing.

Whole-Cell Electrophysiology
This protocol measures the effect of JzTx-III on the function of wild-type or mutant Nav1.5

channels expressed in a heterologous system.

Cell Culture and Transfection:

Culture HEK293 cells (or a similar line lacking endogenous sodium currents) in DMEM

supplemented with 10% FBS.

Transiently transfect cells with the Nav1.5 expression vector using a lipid-based

transfection reagent (e.g., Lipofectamine). Co-transfect with a reporter plasmid (e.g., GFP)

to identify successfully transfected cells.

Record 24-48 hours post-transfection.

Recording Solutions:

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH

adjusted to 7.4 with NaOH).

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to

7.2 with CsOH). Cesium Fluoride (CsF) is used to block potassium channels and enhance

voltage clamp stability.

Recording Procedure:

Obtain whole-cell patch-clamp configuration on a GFP-positive cell.

Hold the cell membrane potential at -120 mV to ensure all channels are in the resting

state.

To measure voltage-dependence of activation, apply a series of depolarizing voltage steps

(e.g., from -100 mV to +60 mV in 5 mV increments).
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Establish a stable baseline recording in the external solution.

Perfuse the cell with the external solution containing JzTx-III at various concentrations

(e.g., 10 nM - 10 µM) to determine the dose-response relationship and calculate the IC₅₀.

Record currents at each concentration until a steady-state effect is reached.

Data Analysis:

Measure the peak inward sodium current at each voltage step before and after toxin

application.

Plot the normalized current as a function of toxin concentration and fit with the Hill

equation to determine the IC₅₀.

Convert peak current to conductance (G = I / (Vₘ - Eᵣₑᵥ)) and plot against voltage. Fit with

a Boltzmann function to determine the voltage of half-maximal activation (V₁/₂) and

analyze any shifts induced by the toxin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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